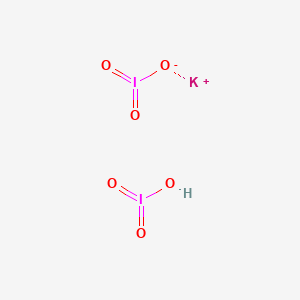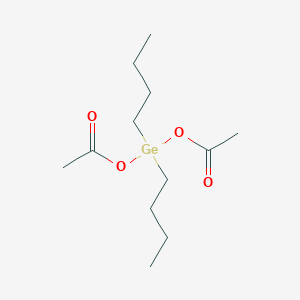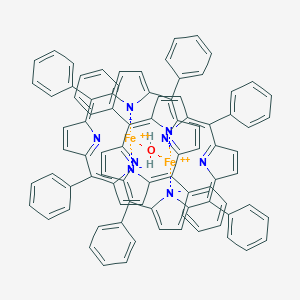
4-Cloroquinolina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-Chloroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-Chloroquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136916. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-Chloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Chloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de agentes antibacterianos
El 4-Cloroquinolina-3-carboxilato de etilo se ha estudiado por su potencial como agente antibacteriano. La investigación indica que los derivados de este compuesto exhiben actividad moderada contra bacterias como Bacillus subtilis y Vibrio cholera . El papel del compuesto en el desarrollo de nuevos agentes antibacterianos es significativo debido a la necesidad continua de antibióticos novedosos para combatir las cepas resistentes de bacterias.
Síntesis orgánica
En química orgánica, el this compound sirve como intermediario en la síntesis de varios derivados de quinolina . Estos derivados son importantes para construir moléculas orgánicas complejas, que pueden tener aplicaciones que van desde la ciencia de los materiales hasta los productos farmacéuticos.
Investigación farmacológica
Los derivados de quinolina, incluido el this compound, son andamios cruciales en el descubrimiento de fármacos y la química medicinal . Están involucrados en la síntesis de compuestos con una amplia gama de actividades biológicas, como propiedades antimaláricas, antiasmáticas, antihipertensivas, antiinflamatorias, inmunosupresoras, antileishmaniales y anticancerígenas .
Estudios bioorgánicos y bioorganometálicos
El this compound se emplea en el estudio de procesos bioorgánicos y bioorganometálicos . Estos estudios son esenciales para comprender la interacción entre moléculas orgánicas y metales, lo cual es fundamental en el desarrollo de nuevos catalizadores y sensores.
Química verde
El compuesto se utiliza en reacciones respetuosas con el medio ambiente, que forman parte del movimiento de química verde que tiene como objetivo reducir el impacto ambiental de la síntesis química . Los métodos como las condensaciones de Friedlander catalizadas por bases se emplean para obtener altos rendimientos del compuesto mientras se minimizan los subproductos nocivos.
Investigación química
El this compound es objeto de investigación química en curso, donde se utiliza como bloque de construcción para la síntesis de estructuras químicas más complejas . Esta investigación puede conducir al descubrimiento de nuevos materiales con propiedades únicas para aplicaciones industriales.
Química medicinal
En química medicinal, los derivados del compuesto se exploran por su potencial terapéutico. La versatilidad estructural de la quinolina permite la creación de numerosos análogos que se pueden evaluar para diversas actividades farmacológicas .
Desarrollo de fármacos
El this compound también es un intermediario valioso en los procesos de desarrollo de fármacos. Se utiliza en la síntesis de posibles candidatos a fármacos, particularmente en las primeras etapas del descubrimiento, donde se sintetizan y evalúan una amplia variedad de análogos estructurales para sus actividades biológicas .
Safety and Hazards
Ethyl 4-Chloroquinoline-3-carboxylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of contact, wash with plenty of water and seek medical attention if symptoms occur .
Mecanismo De Acción
Target of Action
Ethyl 4-Chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial and anticancer properties, suggesting that their targets may include bacterial cells and cancer cells.
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting key enzymes or disrupting essential biological processes
Biochemical Pathways
Given the known properties of quinoline derivatives, it is likely that this compound affects pathways related to bacterial growth and cancer cell proliferation .
Result of Action
Given the known antibacterial and anticancer properties of quinoline derivatives , it is likely that this compound leads to the inhibition of bacterial growth and cancer cell proliferation.
Análisis Bioquímico
Biochemical Properties
Ethyl 4-Chloroquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound binds to the active sites of these enzymes, preventing their normal function and leading to the death of bacterial cells. Additionally, Ethyl 4-Chloroquinoline-3-carboxylate can interact with proteins involved in the malaria parasite’s life cycle, disrupting its development and propagation .
Cellular Effects
The effects of Ethyl 4-Chloroquinoline-3-carboxylate on cells are profound. In bacterial cells, it disrupts essential processes such as DNA replication and protein synthesis, leading to cell death . In eukaryotic cells, particularly those of the malaria parasite, the compound interferes with cell signaling pathways and gene expression, hindering the parasite’s ability to survive and multiply . Moreover, Ethyl 4-Chloroquinoline-3-carboxylate can affect cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production necessary for cell survival .
Molecular Mechanism
At the molecular level, Ethyl 4-Chloroquinoline-3-carboxylate exerts its effects through several mechanisms. It binds to the active sites of enzymes, acting as a competitive inhibitor . This binding prevents the substrate from accessing the enzyme, thereby inhibiting its activity. Additionally, the compound can induce conformational changes in proteins, altering their function and stability . These interactions can lead to changes in gene expression, as the compound may affect transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-Chloroquinoline-3-carboxylate can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to Ethyl 4-Chloroquinoline-3-carboxylate can lead to adaptive responses in cells, such as the upregulation of efflux pumps that reduce the compound’s intracellular concentration .
Dosage Effects in Animal Models
The effects of Ethyl 4-Chloroquinoline-3-carboxylate in animal models are dose-dependent. At low doses, the compound exhibits therapeutic effects, such as antibacterial and antimalarial activity . At higher doses, it can cause toxic effects, including liver and kidney damage . Studies have identified a threshold dose above which the adverse effects outweigh the therapeutic benefits . It is crucial to determine the optimal dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Ethyl 4-Chloroquinoline-3-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the compound’s overall effects. The metabolism of Ethyl 4-Chloroquinoline-3-carboxylate can also affect metabolic flux, altering the levels of key metabolites and influencing cellular processes .
Transport and Distribution
Within cells and tissues, Ethyl 4-Chloroquinoline-3-carboxylate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it exerts its effects . The distribution of Ethyl 4-Chloroquinoline-3-carboxylate within tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of Ethyl 4-Chloroquinoline-3-carboxylate is critical for its activity. The compound can localize to specific compartments, such as the nucleus or mitochondria, depending on its interactions with targeting signals or post-translational modifications . This localization can affect the compound’s function, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular distribution of Ethyl 4-Chloroquinoline-3-carboxylate is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
ethyl 4-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXQUAHMZWZXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296461 | |
| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-94-0 | |
| Record name | 13720-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13720-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-Chloroquinoline-3-carboxylate in medicinal chemistry research?
A: Ethyl 4-Chloroquinoline-3-carboxylate serves as a crucial building block in synthesizing various heterocyclic compounds, particularly pyrazolo[4,3-c]quinolines. [, ] These compounds have garnered interest due to their potential biological activities, including interaction with benzodiazepine receptors. []
Q2: How does the structure of pyrazolo[4,3-c]quinolines, synthesized from Ethyl 4-Chloroquinoline-3-carboxylate, influence their biological activity?
A: Research indicates that introducing alkyl substituents of varying sizes into the basic pyrazolo[4,3-c]quinoline scaffold can significantly impact their activity profile. Specifically, increasing the size of the alkyl group can cause a shift in activity from inverse agonist to antagonist and finally to agonist at benzodiazepine receptors. [] This structure-activity relationship highlights the potential for fine-tuning the biological activity of these compounds by modifying their substituents.
Q3: Are there environmentally friendly approaches to synthesizing pyrazolo[4,3-c]quinolines using Ethyl 4-Chloroquinoline-3-carboxylate?
A: Yes, recent research has explored the use of microwave-assisted, solvent-free techniques for synthesizing pyrazolo[4,3-c]quinolines from Ethyl 4-Chloroquinoline-3-carboxylate. [] This approach employs Montmorillonite K-10 clay as a catalyst, offering a more environmentally friendly alternative to traditional solvent-based methods. This method has demonstrated good to excellent yields, highlighting its potential for sustainable chemical synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)






![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)




